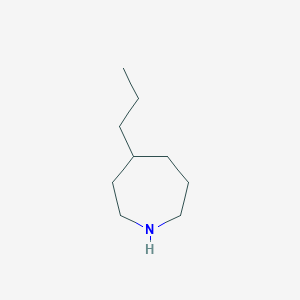

4-Propylazepane

Description

4-Propylazepane is a seven-membered heterocyclic amine (azepane) with a propyl substituent at the 4-position. Azepanes are saturated nitrogen-containing rings, and their derivatives are studied for applications in medicinal chemistry, catalysis, and material science due to their conformational flexibility and ability to modulate physicochemical properties . However, specific data on this compound’s synthesis, reactivity, or biological activity are scarce in the provided evidence. Notably, commercial availability of this compound has been discontinued across multiple quantities (e.g., 1g, 100mg), as indicated by CymitQuimica .

Properties

IUPAC Name |

4-propylazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-2-4-9-5-3-7-10-8-6-9/h9-10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDGBJLOJKEZMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propylazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,6-diaminohexane with 1-bromopropane under basic conditions to form the azepane ring. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction leading to ring closure .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified using distillation or recrystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-Propylazepane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert it into secondary or tertiary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

Substitution: Various alkyl halides or sulfonates; reactions often require strong bases and elevated temperatures.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Secondary or tertiary amines.

Substitution: Derivatives with different functional groups replacing the propyl group.

Scientific Research Applications

4-Propylazepane has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Biology: Studies have explored its potential as a ligand in biochemical assays, particularly in the study of enzyme-substrate interactions.

Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a precursor for the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of 4-Propylazepane involves its interaction with specific molecular targets, depending on its application. In biochemical assays, it may act as a ligand that binds to enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary, but generally, it influences the biochemical processes by altering the conformation or activity of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct comparative data for 4-propylazepane. However, structural analogs and related amines can be inferred based on azepane chemistry and substituent effects. Below is a hypothetical comparison framework, supplemented by available evidence:

Table 1: Structural and Functional Comparison of Azepane Derivatives

Key Observations:

Substituent Position : The 4-position substitution in this compound may confer unique steric and electronic properties compared to 1-substituted analogs (e.g., 1-propylazepane). Positional isomerism impacts molecular interactions, as seen in receptor-binding studies of methyl-substituted azepanes .

Commercial Viability : this compound’s discontinuation contrasts with the availability of simpler analogs like azepane and 4-methylazepane, suggesting niche applicability or synthesis challenges .

Research Findings and Limitations

Data Gaps :

- No melting points, spectral data, or bioactivity profiles for this compound are available.

- Comparative studies with azepanes bearing longer alkyl chains (e.g., butyl, pentyl) are absent.

Recommendations for Further Research

Database Exploration : Use platforms like SciFinder or Reaxys to identify reported analogs of this compound and retrieve spectral/data for comparison .

Synthetic Studies : Investigate regioselective alkylation methods to optimize this compound synthesis.

Physicochemical Profiling : Measure logP, pKa, and solubility to compare with methyl or ethyl-substituted azepanes.

Biological Activity

4-Propylazepane is a seven-membered nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHN

- Molecular Weight : 165.29 g/mol

The azepane ring is characterized by the presence of a nitrogen atom within a six-carbon chain, which influences its interactions with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of azepane compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications at various positions of the azepane ring can enhance antibacterial activity against resistant strains of bacteria such as Streptococcus pneumoniae and Streptococcus pyogenes . The structure-activity relationship (SAR) studies suggest that substituents on the azepane ring can be tailored to improve efficacy against specific pathogens.

Neuropharmacological Effects

This compound has also been investigated for its neuropharmacological effects. Compounds containing azepane structures have been shown to interact with neurotransmitter receptors, potentially influencing conditions such as anxiety and depression. The piperidine analogs have demonstrated binding affinities to histamine H3 and sigma-1 receptors, indicating potential applications in treating neurological disorders .

Case Study 1: Antibacterial Efficacy

A study focused on synthesizing novel this compound derivatives revealed promising antibacterial activity. The synthesized compounds were tested against various Gram-positive bacteria, demonstrating a correlation between structural modifications and increased antibacterial potency. For example, compounds with specific substitutions at the C-6 position exhibited enhanced activity compared to their unsubstituted counterparts .

| Compound | Antibacterial Activity (MIC µg/mL) |

|---|---|

| Compound A | 8 |

| Compound B | 16 |

| Compound C | 32 |

Case Study 2: Neuropharmacological Assessment

In another investigation, the neuropharmacological properties of this compound were evaluated using animal models. The results indicated that certain derivatives produced anxiolytic effects comparable to established anxiolytic drugs. The binding affinity to sigma receptors was particularly noted as a critical factor contributing to these effects .

| Compound | Sigma Receptor Binding Affinity (Ki nM) |

|---|---|

| Compound D | 5.6 |

| Compound E | 3.3 |

| Compound F | 7.8 |

Future Directions

The ongoing research into the biological activities of this compound suggests several avenues for future exploration:

- Optimization of Derivatives : Continued SAR studies can help identify optimal substituents that enhance desired biological activities while minimizing side effects.

- Clinical Trials : Promising candidates should progress to preclinical and clinical trials to evaluate their therapeutic potential in humans.

- Mechanistic Studies : Further investigations into the mechanisms of action of these compounds will provide insights into their pharmacodynamics and pharmacokinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.